molecular formula C19H26N6O2S2 B4289874 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE

Cat. No.: B4289874
M. Wt: 434.6 g/mol
InChI Key: FSWYXNPASAGANE-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} is a complex organic compound characterized by its unique structure, which includes a propane-1,2-diyl backbone and two 4,6-dimethylpyrimidin-2-yl groups attached via thioacetamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} typically involves the reaction of propane-1,2-dithiol with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} undergoes various types of chemical reactions, including:

    Oxidation: The thioacetamide groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of antimicrobial activity, it may disrupt the cell membrane integrity or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-propane-2,2-diylbis(sulfanediyl)bis(ethane-2,1-diyl)diacrylamide
  • N,N’-propane-2,2-diylbis(1H-pyrrole-5,2-diyl)bis(methaneylylidene)diisonicotinohydrazide

Uniqueness

N,N’-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide} is unique due to its specific structural features, such as the presence of 4,6-dimethylpyrimidin-2-yl groups and thioacetamide linkages. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2S2/c1-11-6-12(2)23-18(22-11)28-9-16(26)20-8-15(5)21-17(27)10-29-19-24-13(3)7-14(4)25-19/h6-7,15H,8-10H2,1-5H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYXNPASAGANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC(C)NC(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
Reactant of Route 4
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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
Reactant of Route 5
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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
Reactant of Route 6
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2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE

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